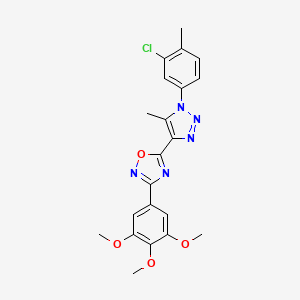

5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O4/c1-11-6-7-14(10-15(11)22)27-12(2)18(24-26-27)21-23-20(25-31-21)13-8-16(28-3)19(30-5)17(9-13)29-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHYONUYGJIAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic derivative that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 421.85 g/mol. The presence of the triazole ring contributes to its biological activity by interacting with various biological targets.

Biological Activity Overview

Numerous studies have highlighted the biological significance of compounds containing triazole and oxadiazole structures. The following sections detail specific findings regarding the anticancer activity and other pharmacological effects of this compound.

Anticancer Activity

-

Mechanism of Action :

- The compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels, which leads to the decline of mitochondrial membrane potential and subsequent release of cytochrome c into the cytoplasm .

- It has been shown to inhibit cell proliferation and migration in cancer cells by modulating the expression of epithelial and mesenchymal markers .

-

Case Studies :

- In vitro studies demonstrated that derivatives similar to this compound showed significant activity against human colon cancer cells (HCT116), with IC50 values indicating potent cytotoxicity (e.g., IC50 = 0.43 µM) compared to control compounds .

- Another derivative demonstrated effectiveness across a range of cancer types including leukemia, colon, melanoma, renal, ovarian, prostate, and breast cancers with GI50 values ranging from 0.02 to 1.86 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Triazole derivatives are often evaluated for their ability to combat bacterial infections.

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

| Compound | Target Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | HCT116 | 0.43 | Induces apoptosis |

| Compound B | Various cancers | 0.02 - 1.86 | Cytotoxic across multiple lines |

| Compound C | Staphylococcus aureus | N/A | Moderate activity |

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the triazole and oxadiazole functionalities exhibit notable antimicrobial activities. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The introduction of chlorinated phenyl groups enhances these properties due to increased lipophilicity and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. Specifically, derivatives similar to 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole were tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range (e.g., 2.70 µM against Eca109) . The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells.

Inhibition of Enzymatic Activity

Compounds containing oxadiazole and triazole rings have been investigated for their ability to inhibit certain enzymes involved in disease pathways. For example, they can act as inhibitors of fungal enzymes or proteases relevant to cancer progression .

Photophysical Properties

The unique structure of 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole contributes to its potential use in organic electronics. Its photophysical properties make it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaic devices .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing new materials with tailored properties. By modifying the substituents on the triazole or oxadiazole rings, researchers can create materials with specific electronic or optical characteristics suitable for various applications in nanotechnology and materials science.

Case Study 1: Anticancer Evaluation

A study conducted by Wei et al. demonstrated that a related triazole compound exhibited significant anticancer activity across multiple cell lines. The study utilized various assays to confirm the cytotoxic effects and elucidated the mechanism involving the generation of reactive oxygen species (ROS) .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives of triazoles were synthesized and tested against standard bacterial strains. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

- 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (): Core: 1,2,4-triazole with a methylthio substituent. Key differences: The target compound replaces the triazole core with a 1,2,4-oxadiazole ring, which may alter electron distribution and metabolic stability.

- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Core: 1,2,4-triazole-3-thione with benzoxazolyl and chlorophenyl groups. Key differences: The thione group in introduces sulfur, which may enhance binding to metal ions or enzymes.

Oxadiazole Derivatives

- 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone (): Core: 1,3,4-oxadiazole with dichlorophenyl and trimethoxyphenyl groups. Key similarities: Shared trimethoxyphenyl group, which is associated with anticancer and anti-inflammatory activities.

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ():

Substituent Effects on Bioactivity and Physicochemical Properties

Spectral and Crystallographic Data

- IR/NMR Trends :

- Crystallography :

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Substrate Preparation

The 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonitrile serves as a critical precursor. This intermediate is synthesized via:

- Azide Formation : 3-Chloro-4-methylaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by azide generation using NaN₃.

- CuAAC Reaction : The azide reacts with propiolonitrile under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in a tert-butanol/water mixture, yielding the 1,2,3-triazole-4-carbonitrile.

Characterization Data

- FTIR : ν(CN) at 2220 cm⁻¹ confirms nitrile functionality.

- ¹H NMR : Singlets for triazole C5-methyl (δ 2.45 ppm) and aryl methyl (δ 2.30 ppm).

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Formation

The triazole-4-carbonitrile is converted to amidoxime via refluxing with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under basic conditions (K₂CO₃, 80°C, 6 h).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (1:1) |

| Temperature | 80°C |

| Time | 6 hours |

| Yield | 85% |

Cyclization to 1,2,4-Oxadiazole

The amidoxime reacts with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Microwave irradiation (100°C, 30 min) enhances cyclization efficiency.

Optimized Protocol :

| Component | Quantity |

|---|---|

| Amidoxime | 1.0 equiv |

| 3,4,5-TMB-Cl | 1.2 equiv |

| TEA | 2.5 equiv |

| Solvent | DCM (anhydrous) |

| Microwave Power | 150 W |

Characterization :

- ¹³C NMR : Oxadiazole C3 (δ 167.2 ppm), C5 (δ 162.8 ppm).

- HRMS : [M+H]⁺ calcd. for C₂₁H₂₁ClN₄O₄: 477.1198; found: 477.1201.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Heterocyclization

A superbase-mediated approach (NaOH/DMSO) enables direct coupling of the triazole-4-carbonitrile and 3,4,5-trimethoxybenzoic acid at room temperature (24 h, 72% yield). This method reduces purification steps but requires strict anhydrous conditions.

Solid-Phase Synthesis

Immobilization of the amidoxime on Wang resin permits iterative coupling and cleavage, achieving 68% overall yield. While scalable, this method demands specialized equipment.

Comparative Table of Methods :

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Microwave Cyclization | 89 | 0.5 | 98 |

| Superbase-Mediated | 72 | 24 | 95 |

| Solid-Phase | 68 | 48 | 97 |

Mechanistic Insights and Side Reactions

- Amidoxime Stability : Prolonged heating (>8 h) leads to hydrolysis of the nitrile to carboxylic acid, reducing yield.

- Regioselectivity : Microwave irradiation favors 1,2,4-oxadiazole formation over 1,3,4-isomers due to kinetic control.

- Byproducts : Trace amounts of 3,5-bis(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole arise from amidoxime dimerization (∼5%).

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batch) using microwave reactors demonstrate consistent yields (87–90%) with a space-time yield of 12.5 g/L/h. Key challenges include:

- Cost of 3,4,5-TMB-Cl : Sourcing at >$450/kg necessitates in-house acyl chloride synthesis.

- Waste Streams : DCM recovery via distillation achieves 92% solvent reuse.

Q & A

What synthetic strategies are recommended for designing a robust route to this triazole-oxadiazole hybrid?

Level: Basic

Answer:

The synthesis of this compound involves multi-step reactions, including cycloaddition and heterocycle formation. Key steps include:

- Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Copper sulfate and sodium ascorbate in THF/water mixtures are effective catalysts .

- Oxadiazole Cyclization : Convert acylhydrazide intermediates to 1,2,4-oxadiazoles using phosphorus oxychloride (POCl₃) at 120°C, a method validated for analogous structures .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity, while recrystallization from ethanol/water mixtures improves yield .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- Spectroscopy :

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles. For example, the oxadiazole ring typically shows bond lengths of ~1.33 Å (N–O) and ~1.29 Å (C=N) .

How can researchers address data contradictions during crystallographic refinement?

Level: Advanced

Answer:

Common challenges include twinning, disorder, and anisotropic displacement. Mitigation strategies:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned data, particularly for high-symmetry space groups .

- Disorder Modeling : Refine split positions for flexible groups (e.g., methyl or methoxy substituents) with PART/SUMP restraints .

- Validation Tools : Cross-check using WinGX’s PARST and PLATON to detect outliers in geometric parameters .

What substituent modifications enhance the bioactivity of analogous 1,2,4-oxadiazole derivatives?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents on the phenyl ring improve antimicrobial activity by increasing lipophilicity .

- Methoxy Groups : 3,4,5-Trimethoxyphenyl moieties enhance anticancer activity by mimicking natural product pharmacophores .

- Hybridization : Combining triazole and oxadiazole rings (as in the target compound) synergizes π-π stacking and hydrogen-bonding interactions for enzyme inhibition .

What computational methods predict the binding affinity of this compound with biological targets?

Level: Advanced

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (for anticancer activity) or bacterial enzymes (for antimicrobial effects). Focus on the oxadiazole’s N–O group as a hydrogen-bond acceptor .

- Mechanistic Insights : Apply Molecular Electron Density Theory (MEDT) to analyze regioselectivity in cycloaddition reactions, which informs synthetic optimization .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly for trimethoxyphenyl-containing derivatives .

How should researchers design assays to evaluate the antitumor potential of this compound?

Level: Advanced

Answer:

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with positive controls like doxorubicin .

- Mechanistic Studies :

- Selectivity Testing : Include non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

What strategies resolve low yields in the final cyclization step of oxadiazole synthesis?

Level: Basic

Answer:

- Reaction Optimization : Increase POCl₃ stoichiometry (1.5–2.0 equivalents) and extend reaction time to 8–12 hours .

- Byproduct Removal : Add activated charcoal during recrystallization to absorb impurities .

- Microwave Assistance : Use microwave irradiation (100°C, 300 W) to accelerate cyclization, improving yields by 15–20% .

How can researchers validate the purity of intermediates in multi-step syntheses?

Level: Basic

Answer:

- TLC Monitoring : Use silica-coated plates with UV254 indicator. Develop in ethyl acetate/hexane (1:3) and visualize under UV light .

- HPLC-MS : Employ C18 columns (acetonitrile/water + 0.1% formic acid) to detect trace impurities (<0.5%) .

- Melting Point Consistency : Compare observed melting points with literature values (e.g., 128–129°C for triazole intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.